molecular formula C17H20N2O3S B6912107 N-methyl-2-(oxolan-2-ylmethoxy)-N-(1,3-thiazol-4-ylmethyl)benzamide

N-methyl-2-(oxolan-2-ylmethoxy)-N-(1,3-thiazol-4-ylmethyl)benzamide

Cat. No.: B6912107
M. Wt: 332.4 g/mol
InChI Key: HNANFVTUZJEWJE-UHFFFAOYSA-N
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Description

N-methyl-2-(oxolan-2-ylmethoxy)-N-(1,3-thiazol-4-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Properties

IUPAC Name

N-methyl-2-(oxolan-2-ylmethoxy)-N-(1,3-thiazol-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-19(9-13-11-23-12-18-13)17(20)15-6-2-3-7-16(15)22-10-14-5-4-8-21-14/h2-3,6-7,11-12,14H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNANFVTUZJEWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CSC=N1)C(=O)C2=CC=CC=C2OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(oxolan-2-ylmethoxy)-N-(1,3-thiazol-4-ylmethyl)benzamide typically involves multiple steps:

    Formation of the oxolan-2-ylmethoxy group: This can be achieved by reacting an appropriate alcohol with an oxirane under acidic or basic conditions.

    Thiazole ring formation: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Benzamide formation: The final step involves the coupling of the thiazole derivative with a benzoyl chloride in the presence of a base to form the benzamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the oxolan-2-ylmethoxy group.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.

    Substitution: Nucleophilic substitution reactions could occur at the benzamide or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Conditions for substitution reactions often involve bases like sodium hydroxide or acids like hydrochloric acid.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the synthesis of materials or as a catalyst.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, benzamides can interact with various enzymes or receptors, modulating their activity. The oxolan-2-ylmethoxy and thiazole groups may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-methylbenzamide: Lacks the oxolan-2-ylmethoxy and thiazole groups.

    2-(oxolan-2-ylmethoxy)benzamide: Lacks the thiazole group.

    N-(1,3-thiazol-4-ylmethyl)benzamide: Lacks the oxolan-2-ylmethoxy group.

Uniqueness

N-methyl-2-(oxolan-2-ylmethoxy)-N-(1,3-thiazol-4-ylmethyl)benzamide is unique due to the presence of both the oxolan-2-ylmethoxy and thiazole groups, which may confer distinct chemical and biological properties.

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